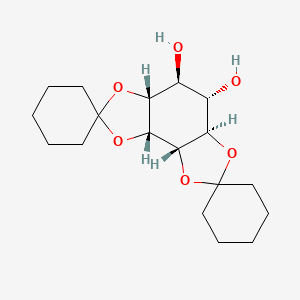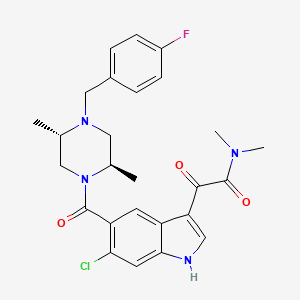
N,N-Desmethyl Talmapimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Desmethyl Talmapimod is a derivative of Talmapimod, an investigational small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has shown potential in treating inflammatory diseases such as rheumatoid arthritis by inhibiting pro-inflammatory factors .
Preparation Methods
The synthesis of N,N-Desmethyl Talmapimod involves several steps, starting from the parent compound Talmapimod. The synthetic route typically includes the demethylation of Talmapimod under specific reaction conditions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N,N-Desmethyl Talmapimod undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a valuable tool for studying the p38 MAPK pathway.
Biology: The compound is used to investigate cellular responses to stress and inflammation.
Medicine: It has shown promise in treating inflammatory diseases and certain types of cancer.
Mechanism of Action
N,N-Desmethyl Talmapimod exerts its effects by inhibiting the p38 MAPK pathway. This inhibition reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2). By targeting these molecular pathways, the compound helps alleviate symptoms and slow disease progression in inflammatory conditions .
Comparison with Similar Compounds
N,N-Desmethyl Talmapimod is unique compared to other p38 MAPK inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include:
Talmapimod: The parent compound, also a p38 MAPK inhibitor.
SB203580: Another p38 MAPK inhibitor with a different chemical structure.
VX-702: A potent and selective p38 MAPK inhibitor used in clinical trials for inflammatory diseases
This compound stands out due to its specific inhibition profile and potential therapeutic applications.
Properties
Molecular Formula |
C26H28ClFN4O3 |
|---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide |
InChI |
InChI=1S/C26H28ClFN4O3/c1-15-13-32(16(2)12-31(15)14-17-5-7-18(28)8-6-17)25(34)20-9-19-21(24(33)26(35)30(3)4)11-29-23(19)10-22(20)27/h5-11,15-16,29H,12-14H2,1-4H3/t15-,16+/m0/s1 |
InChI Key |
WKOYCLRJRWZKMD-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


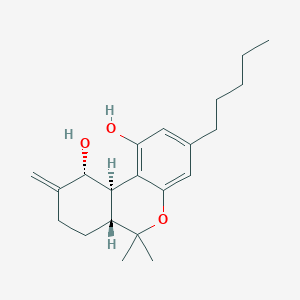
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13413754.png)
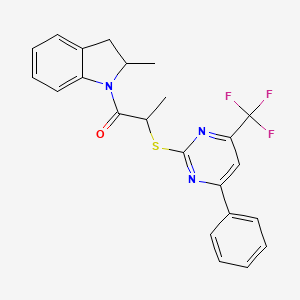
![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)
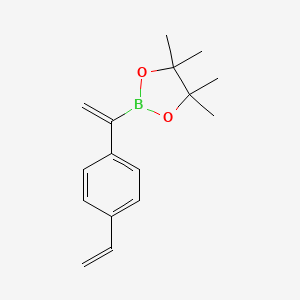
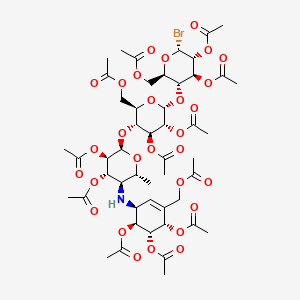
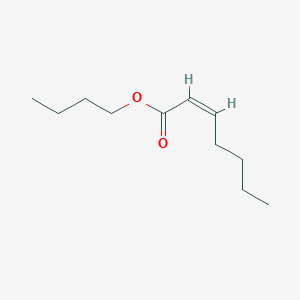



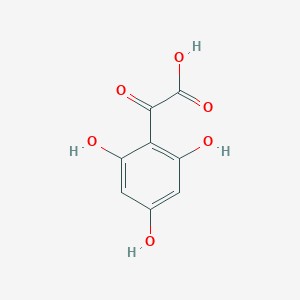
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)

